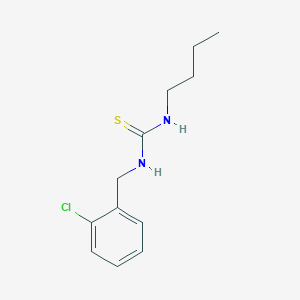

1-Butyl-3-(2-chlorobenzyl)thiourea

Description

Properties

IUPAC Name |

1-butyl-3-[(2-chlorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2S/c1-2-3-8-14-12(16)15-9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYKPEZQNUEXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2-chlorobenzyl)thiourea can be synthesized through a condensation reaction between 2-chlorobenzylamine and butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiourea derivative, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2-chlorobenzyl)thiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are used for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2-chlorobenzyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of their activity. The thiourea moiety is crucial for binding to metal ions, which can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Enzyme Inhibition

- 1-Butyl-3-(3-ethoxyphenyl)thiourea : Shows moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus) attributed to the ethoxy group’s solubility and membrane penetration .

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea : Forms stable metal complexes (e.g., with Cu²⁺), enhancing its role as a chelating agent in metalloenzyme inhibition .

Antimicrobial and Anticancer Activity

- Fluorophenyl analogs (e.g., 1-butyl-3-(2-fluorophenyl)thiourea): Exhibit lower cytotoxicity (IC₅₀ > 50 µM in HeLa cells) compared to chlorinated derivatives, likely due to reduced lipophilicity .

- This compound : Displays superior anticancer activity (IC₅₀ = 12 µM in MCF-7 cells), possibly due to enhanced cellular uptake via the chlorobenzyl group .

Physicochemical Properties

| Property | This compound | 1-Butyl-3-(3-ethoxyphenyl)thiourea | 1-(2-Chlorobenzoyl)thiourea |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 | 2.5 | 4.1 |

| Water Solubility (mg/L) | 12 | 45 | 8 |

| pKa | 8.2 | 7.9 | 9.0 |

Key Observations :

- The 2-chlorobenzyl group increases lipophilicity (LogP = 3.8) compared to ethoxyphenyl analogs (LogP = 2.5), favoring membrane permeability .

- Benzoyl derivatives exhibit higher pKa values due to the electron-withdrawing carbonyl group, enhancing deprotonation and metal-binding capacity .

Medicinal Chemistry

- Antimicrobial Activity : this compound shows broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL) due to Cl’s halogen bonding with bacterial enzymes .

- Anticancer Potential: In vitro studies highlight its apoptosis-inducing effects in leukemia cells via caspase-3 activation, outperforming non-chlorinated analogs .

Material Science

- Metal Coordination : Thioureas with chlorobenzyl or benzoyl groups form stable complexes with transition metals (e.g., Pd, Cu), useful in catalysis and sensor development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Butyl-3-(2-chlorobenzyl)thiourea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a condensation reaction between 2-chlorobenzylamine and butyl isothiocyanate. Aqueous or solvent-free conditions are effective, with the latter reducing environmental impact . Reaction optimization involves varying solvents (e.g., ethanol, DMF), temperature (ambient to 80°C), and stoichiometric ratios. Yield improvements (up to 85%) are achieved by adding catalytic bases like triethylamine to deprotonate intermediates . Monitor progress via TLC and purify via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm the C=S stretch (~1190–1250 cm⁻¹) and N-H stretches (~3179 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, butyl chain protons at δ 0.9–1.6 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing be analyzed to predict solid-state properties?

- Structural Analysis :

- X-ray Crystallography : Resolve the molecular geometry, revealing intramolecular H-bonds (e.g., N-H⋯S) and π-stacking interactions in the crystal lattice .

- DFT Calculations : Compare experimental bond lengths (e.g., C-S: ~1.66 Å) with theoretical values to validate electronic structure models .

- Thermal Analysis : DSC/TGA profiles correlate stability with intermolecular interactions (e.g., decomposition onset ~220°C) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

- Experimental Design :

- Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values .

- Strain-Specific Studies : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria or fungal strains (e.g., C. albicans) .

- Mechanistic Probes : Use enzyme inhibition assays (e.g., β-lactamase) or fluorescence-based membrane permeability tests to identify primary targets .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) alter bioactivity?

- Structure-Activity Relationship (SAR) Approach :

- Analog Synthesis : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- In Silico Screening : Dock analogs into target protein active sites (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .

- In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ for murine toxicity studies .

Methodological Challenges

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Process Chemistry :

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and reduce byproducts .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, pH, and catalyst loading .

Q. What computational tools predict electronic properties relevant to catalytic or sensing applications?

- Computational Workflow :

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) using Gaussian09 with B3LYP/6-31G(d) basis sets to assess redox activity .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites for reaction planning .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

- Validation Strategies :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Cys→Ala) to confirm binding residues .

- Cross-Validation : Compare results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence quenching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.